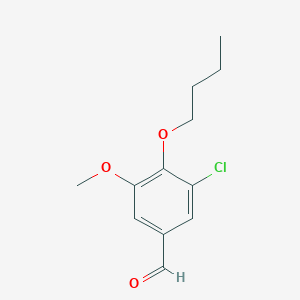

4-Butoxy-3-chloro-5-methoxybenzaldehyde

Description

4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS: 483316-01-4) is a substituted benzaldehyde featuring a butoxy group at the para position (C4), a chlorine atom at the meta position (C3), and a methoxy group at the ortho position (C5) relative to the aldehyde functional group. Its structural complexity, characterized by three distinct substituents, makes it a valuable intermediate in organic synthesis, particularly in designing molecules for pharmaceuticals or agrochemicals. The compound is commercially available at 95% purity, as listed in specialty chemical catalogs .

Properties

IUPAC Name |

4-butoxy-3-chloro-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-3-4-5-16-12-10(13)6-9(8-14)7-11(12)15-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBBWWCRHKXGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Cl)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624208 | |

| Record name | 4-Butoxy-3-chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483316-01-4 | |

| Record name | 4-Butoxy-3-chloro-5-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-3-chloro-5-methoxybenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

Substitution Reactions: The introduction of the butoxy, chloro, and methoxy groups is achieved through substitution reactions. For example, the methoxy group can be introduced via methylation using methanol and a suitable catalyst.

Reaction Conditions: These reactions are generally carried out under controlled temperatures and pressures to ensure the desired substitution pattern.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

Catalysts: Employing catalysts to enhance reaction rates and yields.

Purification: Implementing purification techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-3-chloro-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 4-Butoxy-3-chloro-5-methoxybenzoic acid.

Reduction: 4-Butoxy-3-chloro-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Butoxy-3-chloro-5-methoxybenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-chloro-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

Pathways: Influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Key Substituted Benzaldehydes and Their Properties

| Compound Name | CAS Number | Substituent Positions | Purity | Key Features |

|---|---|---|---|---|

| This compound | 483316-01-4 | C4: butoxy; C3: Cl; C5: OMe | 95% | Three substituents; high steric/electronic complexity |

| 3-Butoxybenzaldehyde | 30609-20-2 | C3: butoxy | 95% | Single substituent; simpler synthesis |

| 4-Butoxybenzaldehyde | 5736-88-9 | C4: butoxy | 98% | Single substituent; para orientation |

| 2-n-Butoxy-5-chlorobenzaldehyde | 27590-76-7 | C2: butoxy; C5: Cl | 95% | Disubstituted; ortho/para Cl interaction |

| 3-Butoxy-6-chloro-2-fluorobenzaldehyde | 1706430-68-3 | C3: butoxy; C6: Cl; C2: F | 98% | Trisubstituted; halogen diversity |

| 2-Chloro-4,5-dimethoxybenzaldehyde | 18093-05-5 | C2: Cl; C4: OMe; C5: OMe | N/A | Electron-rich; dual methoxy groups |

Key Observations:

Substituent Diversity : The target compound combines a long-chain alkoxy (butoxy), electron-withdrawing chlorine, and electron-donating methoxy group. This contrasts with simpler analogs like 4-butoxybenzaldehyde (single substituent) or 2-n-butoxy-5-chlorobenzaldehyde (two substituents) .

Electronic Effects : The chlorine atom at C3 deactivates the benzene ring, while the methoxy group at C5 introduces steric hindrance and moderate electron donation. This balance may influence reactivity in cross-coupling or condensation reactions compared to compounds like 2-chloro-4,5-dimethoxybenzaldehyde, which lacks a long-chain alkoxy group .

This contrasts with monosubstituted derivatives (e.g., 3- or 4-butoxybenzaldehyde), which can be synthesized via direct alkylation .

Purity and Commercial Availability

Commercial purity levels for these compounds range from 95% to 98%, reflecting challenges in isolating highly substituted benzaldehydes (Table 1). The target compound’s 95% purity suggests residual byproducts from its synthesis, possibly due to competing reactions at the C3 and C5 positions during formylation or substitution steps .

Biological Activity

4-Butoxy-3-chloro-5-methoxybenzaldehyde is a compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a butoxy group, a chloro substituent, and a methoxy group attached to a benzaldehyde moiety. This combination of functional groups contributes to its reactivity and biological activity.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : It can be reduced to yield the corresponding alcohol.

- Substitution : The chloro group can be substituted with nucleophiles under specific conditions.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Interaction : It may inhibit or activate enzymes by binding to their active sites.

- Receptor Modulation : The compound can act as an agonist or antagonist at various receptors, influencing signaling pathways.

- Biochemical Pathways : It potentially alters multiple biochemical pathways, leading to significant changes in cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been investigated for its ability to inhibit bacterial growth, particularly in Staphylococcus aureus, through mechanisms involving the inhibition of regulatory systems like ArlRS. In experiments, compounds similar to this compound demonstrated significant inhibition rates without affecting bacterial viability .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research suggests that it may modulate inflammatory pathways, providing a potential therapeutic avenue for conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.